molecular formula C14H15NO3 B13252057 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid

1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B13252057
M. Wt: 245.27 g/mol
InChI Key: WMFIZAZULYRSQG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is an indole-derived carboxylic acid characterized by a cyclopropyl substituent at position 1, an ethyl group at position 2, and a hydroxyl group at position 3.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-cyclopropyl-2-ethyl-5-hydroxyindole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-2-11-13(14(17)18)10-7-9(16)5-6-12(10)15(11)8-3-4-8/h5-8,16H,2-4H2,1H3,(H,17,18)

InChI Key

WMFIZAZULYRSQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Subsequent steps may include cyclopropanation, alkylation, and hydroxylation reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects

  • Cyclopropyl vs.
  • Hydroxy vs. Methoxy/Chloro Groups : The 5-hydroxy group in the target compound increases hydrogen-bonding capacity compared to methoxy (CAS 300541-60-0) or chloro (CAS 16381-48-9) substituents, improving aqueous solubility but possibly reducing membrane permeability .

Carboxylic Acid vs. Ester Derivatives

  • The carboxylic acid group in the target compound and CAS 16381-48-9 confers higher polarity and acidity (pKa ~9.5) compared to ester derivatives like CAS 54436-15-6, which exhibit lower solubility in water but better lipid bilayer penetration .

Biological Activity

1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a cyclopropyl group, an ethyl group, and a hydroxy group attached to the indole ring. Its molecular formula is C14H15NO3, with a molecular weight of 245.27 g/mol. The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid contribute significantly to its biological activity. The presence of both cyclopropyl and ethyl groups may impart unique chemical reactivity and biological properties compared to other indole derivatives.

Property Value
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Structural Features Cyclopropyl, Ethyl, Hydroxy groups

Biological Activities

Research has indicated that 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antimicrobial effects.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195

The mechanism by which 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid exerts its biological effects may involve interactions with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding the compound's pharmacological effects and guiding further drug development efforts.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial efficacy of various indole derivatives, including 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid. The results indicated that this compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with significant zones of inhibition observed in agar diffusion tests.
  • Antifungal Activity Assessment :
    • Another study focused on the antifungal properties of the compound against Candida albicans and Fusarium oxysporum. The results showed promising antifungal activity, with MIC values indicating effective inhibition of fungal growth.

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